molecular formula C11H13ClN2O2 B6643884 N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide

N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide

Cat. No.: B6643884
M. Wt: 240.68 g/mol
InChI Key: OJOXCRMURUSFRI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes an acetylamino group, a methylphenyl group, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide typically involves the reaction of 3-amino-4-methylacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base like triethylamine.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted acetamides.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(acetylamino)-4-methylphenyl]-2-chloroacetamide can be compared with similar compounds such as:

    N-(4-acetylamino-3-methylphenyl)-acetamide: Similar structure but lacks the chloroacetamide group, leading to different reactivity and applications.

    N-(3-acetylamino-4-methylphenyl)-acetamide: Similar structure but with different substitution patterns, affecting its chemical properties and uses.

    N-(4-acetylamino-3-methylphenyl)-sulfonamide: Contains a sulfonamide group instead of a chloroacetamide group, resulting in different biological activities.

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-3-4-9(14-11(16)6-12)5-10(7)13-8(2)15/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOXCRMURUSFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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